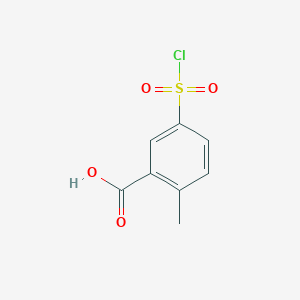

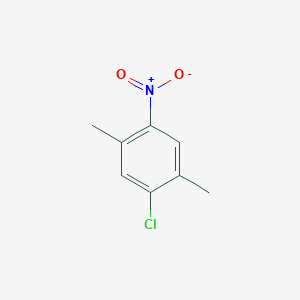

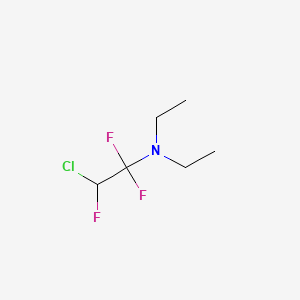

![molecular formula C9H13NO2 B1581359 4-[(2S)-2-amino-3-hydroxypropyl]phenol CAS No. 5034-68-4](/img/structure/B1581359.png)

4-[(2S)-2-amino-3-hydroxypropyl]phenol

Übersicht

Beschreibung

“4-[(2S)-2-amino-3-hydroxypropyl]phenol” is a chemical compound also known as L-Tyrosinol . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is found in Acer barbinerve .

Synthesis Analysis

While specific synthesis methods for “4-[(2S)-2-amino-3-hydroxypropyl]phenol” were not found, a general method for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

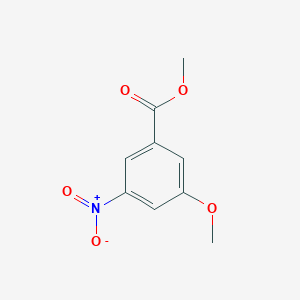

The molecular structure of “4-[(2S)-2-amino-3-hydroxypropyl]phenol” can be represented by the canonical SMILESC1=CC(=CC=C1CC(CO)N)O and the isomeric SMILES C1=CC(=CC=C1CC@@HN)O . Physical And Chemical Properties Analysis

“4-[(2S)-2-amino-3-hydroxypropyl]phenol” is a very strong basic compound . Its molecular weight is approximately 167.095 daltons .Wissenschaftliche Forschungsanwendungen

Selective Synthesis Catalysis

4-[(2S)-2-amino-3-hydroxypropyl]phenol and related compounds have been studied for their role in selective synthesis processes. For instance, Komiyama (1989) demonstrated the use of hydroxypropyl cyclodextrins as catalysts for the para-selective hydroxymethylation of phenol by formaldehyde, highlighting the compound's importance in chemical selectivity enhancements (Komiyama, 1989).

Antimicrobial and Antidiabetic Activities

Studies on derivatives of 4-aminophenol, which include 4-[(2S)-2-amino-3-hydroxypropyl]phenol, have shown broad-spectrum antimicrobial and antidiabetic activities. Rafique et al. (2022) synthesized and characterized derivatives of 4-aminophenol, demonstrating significant inhibition of various bacterial strains and notable antidiabetic properties, showcasing the potential of these compounds in pharmacological applications (Rafique et al., 2022).

Enzymatic and Biochemical Studies

Research has also delved into understanding the biochemical interactions and enzymatic functions involving phenol derivatives. For example, Xiong et al. (2006) explored the phenol binding site of UDP-glucuronosyltransferase 1A10 using a derivative of 4-aminophenol, providing insights into the molecular interactions and catalytic activity of this enzyme (Xiong et al., 2006).

Redox Reactions and Enzyme Studies

The redox properties of enzymes interacting with phenolic compounds have been a subject of study. Boll et al. (2001) investigated 4-Hydroxybenzoyl-CoA reductase, a molybdenum cofactor-containing enzyme, which is vital in the anaerobic metabolism of phenolic compounds. This research contributes to our understanding of the enzymatic reduction of phenolic hydroxyl groups (Boll et al., 2001).

Supramolecular Chemistry

In the field of supramolecular chemistry, phenol derivatives have been utilized in the synthesis of complex structures. Xie et al. (2005) synthesized a novel alcohol and phenol-containing polyamine ligand, demonstrating its ability to form mononuclear complexes with Co(III) and Cu(II), highlighting the versatility of these compounds in forming intricate molecular architectures (Xie et al., 2005).

Environmental and Material Sciences

In environmental and material sciences, derivatives of 4-aminophenol have been explored for their potential in various applications. For example, the potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium was studied by Bisaillon et al. (1993), providing insights into the microbial transformation of phenolic compounds under methanogenic conditions (Bisaillon et al., 1993).

Eigenschaften

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198381 | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Tyrosinol | |

CAS RN |

5034-68-4 | |

| Record name | Tyrosinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

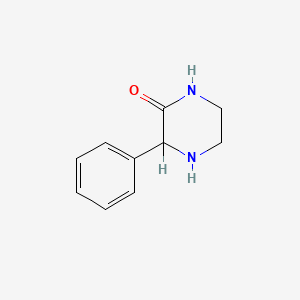

![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)